molecular formula C17H18N2O5S2 B2929798 Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate CAS No. 1207048-44-9

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate

Cat. No.: B2929798
CAS No.: 1207048-44-9
M. Wt: 394.46
InChI Key: RCVSACWXJPBWQT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a synthetic compound featuring a tetrahydroquinoline core substituted with a thiophen-2-ylsulfonyl group and an ethyl 2-oxoacetate moiety. Its structural complexity arises from the integration of a sulfonamide linkage (via the thiophene sulfonyl group) and a keto-ester functionality, which may confer unique physicochemical and biological properties. The tetrahydroquinoline scaffold is known for its pharmacological relevance, often associated with central nervous system (CNS) activity, antimicrobial effects, or enzyme inhibition .

Properties

IUPAC Name

ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-17(21)16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)26(22,23)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSACWXJPBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, quinoline intermediates, and ethyl acetoacetate. Common synthetic routes involve:

    • Nucleophilic substitution: : Introducing the ethyl acetoacetate moiety to the quinoline derivative.

    • Cyclization: : Forming the tetrahydroquinoline ring system.

    • Sulfonylation: : Attaching the thiophene-sulfonyl group under specific conditions.

  • Industrial Production Methods: : Industrial production may involve similar synthetic routes but optimized for scale. Catalysts and solvents are chosen to maximize yield and purity, often involving automated processes for precision and efficiency.

Chemical Reactions Analysis

Biological Activity

Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate is a complex organic compound with potential biological activities that have garnered attention in recent pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydroquinoline core linked to a thiophenesulfonyl group and an ethyl acetate moiety. This structural configuration may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Synthesis and Testing : A series of related compounds were synthesized and tested against various bacterial strains. Some showed good to moderate activity against pathogens such as Staphylococcus aureus and Bacillus cereus .
  • Mechanism of Action : The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound:

  • In Vitro Testing : The compound was assessed for cytotoxic effects on various cell lines, including the Chinese hamster ovary (CHO) cells. The results indicated a favorable selectivity index (SI), suggesting low toxicity to mammalian cells while maintaining potent activity against target pathogens .
CompoundIC50 (μM)Selectivity Index
Ethyl 2-oxo0.08466.25
Control (Chloroquine)0.012N/A

Case Study 1: Antiplasmodium Activity

A study evaluated the antiplasmodium activity of related compounds against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. The compound exhibited sub-micromolar activity against the NF54 strain with an IC50 value of 0.08 μM . This highlights its potential as a lead compound in antimalarial drug development.

Case Study 2: Local Anesthetic Properties

Research on structurally similar compounds indicated significant local anesthetic activity at lower concentrations. Compounds were tested using various animal models, demonstrating efficacy comparable to established anesthetics like lidocaine . This suggests that ethyl 2-oxo could be further explored for its anesthetic properties.

Comparison with Similar Compounds

Ethyl 2-Oxo-2-((2-sulfamoylphenyl)amino)acetate (Compound II)

  • Structure: Features a sulfamoylphenyl group instead of the thiophen-2-ylsulfonyl-tetrahydroquinoline system.
  • Key Differences: The phenyl sulfonamide in Compound II lacks the heterocyclic thiophene and tetrahydroquinoline moieties, reducing molecular complexity and polarity. Compound II’s simpler structure may limit its target selectivity compared to the tetrahydroquinoline-based compound.

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid (Patent Example 1)

  • Structure: Shares the tetrahydroquinoline core but substitutes the sulfonyl group with a benzothiazole-thiazole-carboxylic acid system .
  • The carboxylic acid in the patent compound increases acidity, contrasting with the ethyl ester’s neutrality in the target molecule.

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

  • Structure: A xanthine derivative with a hydroxyethyl group, unrelated to sulfonamides or tetrahydroquinolines .
  • Key Differences: Etophylline’s smaller molecular weight (224.2 g/mol vs. ~400–450 g/mol for the target compound) results in higher solubility but shorter metabolic half-life.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Ethyl 2-oxo-2-((1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetate and Analogues

Compound Molecular Weight (g/mol) Key Substituents Polarity Inferred Bioactivity
Target Compound ~400–450* Thiophen-2-ylsulfonyl, keto-ester High Potential sulfonyl receptor binding
Compound II ~280 Sulfamoylphenyl, keto-ester Moderate High-throughput screening candidate
Patent Example 1 ~450–500* Benzothiazole, thiazole-carboxylic Moderate-High Antimicrobial/Enzyme inhibition
Etophylline 224.2 Hydroxyethyl, dimethylxanthine Low-Moderate Bronchodilation

*Estimated based on structural analogues.

Pharmacological Insights

While direct biological data for the target compound is unavailable, structural parallels suggest:

  • Sulfonamide Group : May mimic sulfonamide drugs (e.g., antibacterial sulfamethoxazole), though the thiophene ring could reduce cross-reactivity with mammalian enzymes .
  • Tetrahydroquinoline Core: Associated with serotonin receptor modulation (e.g., antipsychotics) or kinase inhibition, depending on substitution patterns .

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